molecular formula C10H10N8S B11060068 1-{4-methyl-3-[(1H-tetrazol-5-ylsulfanyl)methyl]phenyl}-1H-tetrazole

1-{4-methyl-3-[(1H-tetrazol-5-ylsulfanyl)methyl]phenyl}-1H-tetrazole

Cat. No.: B11060068
M. Wt: 274.31 g/mol
InChI Key: IBBNCXXYUXZSSE-UHFFFAOYSA-N
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Description

1-{4-methyl-3-[(1H-tetrazol-5-ylsulfanyl)methyl]phenyl}-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial processes. This compound, with its unique structure, offers potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-{4-methyl-3-[(1H-tetrazol-5-ylsulfanyl)methyl]phenyl}-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and sodium azide.

    Formation of Intermediate: The reaction of 4-methylbenzyl chloride with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with thiourea to form the tetrazole ring.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

1-{4-methyl-3-[(1H-tetrazol-5-ylsulfanyl)methyl]phenyl}-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, resulting in the formation of substituted tetrazoles.

    Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with azides or nitriles to form new heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.

Scientific Research Applications

1-{4-methyl-3-[(1H-tetrazol-5-ylsulfanyl)methyl]phenyl}-1H-tetrazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Industrial Processes: The compound can serve as a catalyst or intermediate in various industrial chemical reactions.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 1-{4-methyl-3-[(1H-tetrazol-5-ylsulfanyl)methyl]phenyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to biological effects.

    Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell proliferation, and signal transduction, resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

1-{4-methyl-3-[(1H-tetrazol-5-ylsulfanyl)methyl]phenyl}-1H-tetrazole can be compared with other similar compounds, such as:

    5-phenyl-1H-tetrazole: This compound has a similar tetrazole ring structure but lacks the sulfanyl and methyl groups, resulting in different chemical and biological properties.

    1-phenyl-1H-tetrazole-5-thiol: This compound contains a thiol group instead of the sulfanyl group, leading to variations in reactivity and applications.

    1-methyl-1H-tetrazol-5-amine:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10N8S

Molecular Weight

274.31 g/mol

IUPAC Name

1-[4-methyl-3-(2H-tetrazol-5-ylsulfanylmethyl)phenyl]tetrazole

InChI

InChI=1S/C10H10N8S/c1-7-2-3-9(18-6-11-14-17-18)4-8(7)5-19-10-12-15-16-13-10/h2-4,6H,5H2,1H3,(H,12,13,15,16)

InChI Key

IBBNCXXYUXZSSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)CSC3=NNN=N3

Origin of Product

United States

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